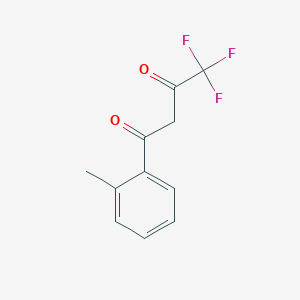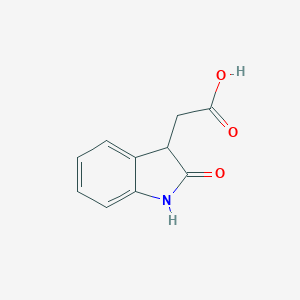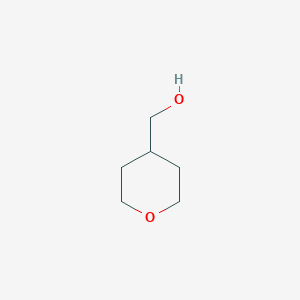
Tetrahydropyran-4-methanol
概述
描述
四氢-2H-吡喃-4-甲醇是一种有机化合物,化学式为 C6H12O2。 它是一种无色液体,具有甜味,沸点和燃点较低 。 该化合物也称为其他名称,例如四氢吡喃-4-甲醇和氧杂环己烷-4-甲醇 .
准备方法
合成路线和反应条件
四氢-2H-吡喃-4-甲醇可以通过多种方法合成。 一种常见的方法包括四氢吡喃-4-羧酸乙酯与还原剂(如氢化锂铝)反应 。 另一种方法包括在室温下将 1,4-二醇与硝酸铈铵反应,生成四氢吡喃衍生物 .
工业生产方法
在工业环境中,四氢-2H-吡喃-4-甲醇的生产通常涉及使用雷尼镍等催化剂对二氢吡喃进行氢化 。这种方法效率高,可扩展,适用于大规模生产。
化学反应分析
反应类型
四氢-2H-吡喃-4-甲醇会发生各种化学反应,包括氧化、还原和取代反应。
常见试剂和条件
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,形成相应的羧酸。
还原: 还原反应可以使用氢化锂铝或硼氢化钠进行,生成醇衍生物。
取代: 取代反应通常涉及在碱性条件下卤化物或胺等亲核试剂。
形成的主要产物
科学研究应用
四氢-2H-吡喃-4-甲醇在科学研究中有着广泛的应用:
作用机制
四氢-2H-吡喃-4-甲醇的作用机制涉及它与各种分子靶点和途径的相互作用。 例如,在药物化学中,它作为合成与特定受体(如 CB2 大麻素受体)相互作用的化合物的先驱 。该化合物的结构使其能够参与各种化学反应,促进所需产物的形成。
相似化合物的比较
四氢-2H-吡喃-4-甲醇可以与其他类似化合物进行比较,例如:
四氢吡喃-2-甲醇: 该化合物具有相似的结构,但在羟甲基的位置不同.
四氢呋喃: 另一种环醚,但具有五元环而不是六元环.
四氢-2H-吡喃-4-甲醇的独特性在于其特定的结构,赋予其独特的化学性质和反应性,使其在各种应用中具有价值。
属性
IUPAC Name |
oxan-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNVSVCWTBLLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378563 | |
| Record name | Tetrahydropyran-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14774-37-9 | |
| Record name | (Tetrahydro-2H-pyran-4-yl)methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14774-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydropyran-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (tetrahydro-2H-pyran-4-yl)methanol a crucial component in the synthesis of GSK2981278A?
A1: (Tetrahydro-2H-pyran-4-yl)methanol plays a key role in the novel synthesis of GSK2981278A by acting as a nucleophile. The research describes a synthetic route involving a nucleophilic aromatic substitution (SNAr) reaction where (tetrahydro-2H-pyran-4-yl)methanol reacts with an aryl halide. This reaction is pivotal in forming a key intermediate that eventually leads to the formation of GSK2981278A []. This approach offers a safer and more environmentally friendly alternative compared to previous methods by eliminating the need for genotoxic reagents and harsh reaction conditions [].
Q2: What are the advantages of the new synthetic route involving (tetrahydro-2H-pyran-4-yl)methanol?
A2: The utilization of (tetrahydro-2H-pyran-4-yl)methanol in this specific SNAr reaction allows for a more efficient and scalable synthesis of GSK2981278A. The new route eliminates the use of a genotoxic tosylate of (tetrahydro-2H-pyran-4-yl)methanol and a challenging reductive amination step present in the original synthesis []. Furthermore, the researchers successfully implemented a phase-transfer catalysis method for the N,O-bis-alkylation step, replacing the previous method that required heating a strong base in DMSO, which posed safety concerns for large-scale production []. This new approach offers significant advantages in terms of safety and environmental impact, making it a more sustainable and industrially viable method for synthesizing GSK2981278A.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
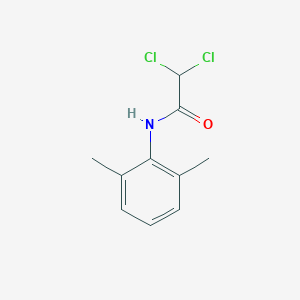

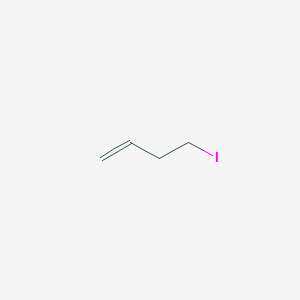
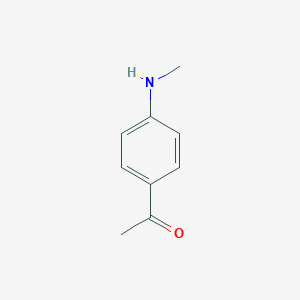
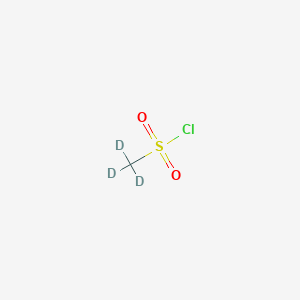
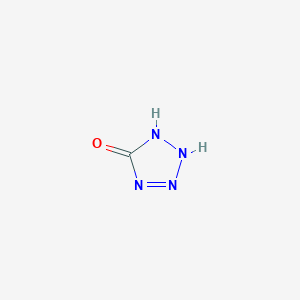
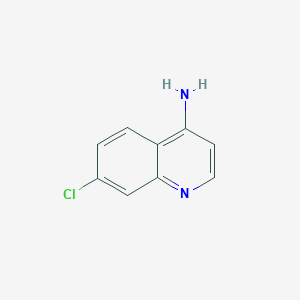
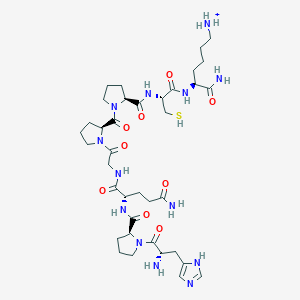

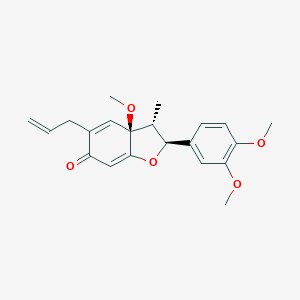
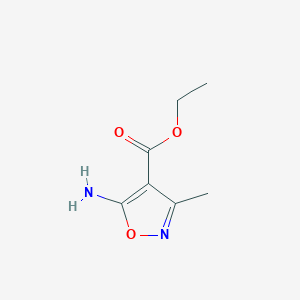
![N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide](/img/structure/B103990.png)
